

# Spectroscopic data of 4-Ethyl-2-octanol (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 4-Ethyl-2-octanol

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## Spectroscopic Data of 4-Ethyl-2-octanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Ethyl-2-octanol**, a secondary alcohol with applications in various chemical syntheses. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, compiled and organized for clarity and ease of use. Detailed experimental protocols are also provided to ensure reproducibility.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Ethyl-2-octanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	Data not available	Data not available

#### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	Data not available

Note: Specific experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-Ethyl-2-octanol** is not readily available in public spectral databases. The expected chemical shifts can be predicted based on the structure and comparison with similar compounds. The proton on the carbon bearing the hydroxyl group (C2) would be expected to appear in the 3.5-4.0 ppm range. The methyl protons at C1 would likely be a doublet, and the other alkyl protons would exhibit complex splitting patterns in the upfield region.

## Infrared (IR) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
~3350 (broad)	O-H stretch (alcohol)
~2960-2850	C-H stretch (alkane)
~1465	C-H bend (alkane)
~1100	C-O stretch (secondary alcohol)[1]

Note: The IR spectrum of **4-Ethyl-2-octanol** is characterized by a strong, broad absorption band around  $3350\text{ cm}^{-1}$  indicative of the hydroxyl group's O-H stretch, a feature typical for alcohols.[2][3][4] The spectrum also displays characteristic C-H stretching and bending vibrations for the alkyl backbone. The C-O stretching vibration for a secondary alcohol is expected around  $1100\text{ cm}^{-1}$ . [1]

## Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
45	100	$[\text{CH}_3\text{CHOH}]^+$
98	High	$[\text{M} - \text{C}_4\text{H}_9\text{O}]^+$ or rearrangement product
57	High	$[\text{C}_4\text{H}_9]^+$
Additional data not available	Data not available	Data not available

Note: The mass spectrum of **4-Ethyl-2-octanol** is available in the NIST WebBook.<sup>[5][6]</sup> The base peak is observed at m/z 45, corresponding to the alpha-cleavage fragment containing the hydroxyl group. Other significant peaks at m/z 98 and 57 are also prominent.<sup>[7]</sup>

## Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data for a liquid alcohol like **4-Ethyl-2-octanol**.

### NMR Spectroscopy

- **Sample Preparation:** A sample of **4-Ethyl-2-octanol** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **$^1\text{H}$  NMR Acquisition:** The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** The carbon spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to  $^1\text{H}$  NMR.

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** A drop of neat **4-Ethyl-2-octanol** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans over the mid-IR range (4000-400  $\text{cm}^{-1}$ ).
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber ( $\text{cm}^{-1}$ ).

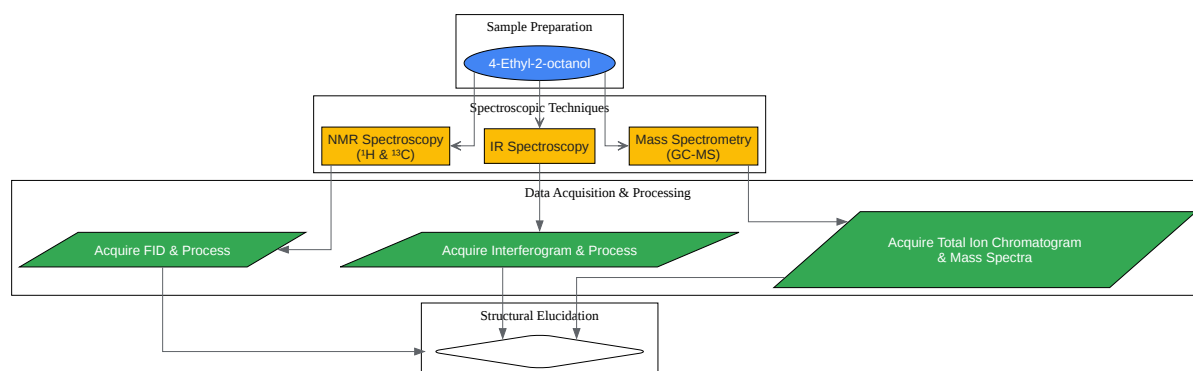
## Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **4-Ethyl-2-octanol** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via Gas Chromatography (GC-MS).
- **Gas Chromatography (GC):** The sample is injected into a GC equipped with a capillary column (e.g., a nonpolar or semi-polar column). The oven temperature is programmed to ramp up to ensure separation of the analyte from the solvent and any impurities. Helium is typically used as the carrier gas.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by Electron Ionization (EI) at 70 eV.
- **Mass Analysis:** The resulting charged fragments are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each fragment is measured by a detector, generating a mass spectrum.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Ethyl-2-octanol**.



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Caption: General workflow for spectroscopic analysis of **4-Ethyl-2-octanol**.

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